METHYL 2-{4-[(E)-({2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE
Overview
Description
Methyl 2-{4-[(E)-({2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its intricate molecular structure, which includes various functional groups such as methoxy, sulfonamido, and phenoxy groups. It is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(E)-({2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Phenoxy Acetamide Core: The initial step involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylamine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamido group.
Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetamido derivative.
Esterification: Finally, the esterification of the acetamido derivative with methyl chloroacetate in the presence of a base such as triethylamine yields the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(E)-({2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form the corresponding phenol derivative.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Scientific Research Applications
Methyl 2-{4-[(E)-({2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(E)-({2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: These compounds share a similar phenoxy acetamide core and exhibit comparable biological activities.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups also show similar chemical reactivity and pharmacological properties.
Uniqueness
Methyl 2-{4-[(E)-({2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-2-methoxyanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S/c1-33-23-11-7-6-10-22(23)28(36(31,32)21-8-4-3-5-9-21)17-24(29)27-26-16-19-12-14-20(15-13-19)35-18-25(30)34-2/h3-16H,17-18H2,1-2H3,(H,27,29)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBFTGNLHTAEL-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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